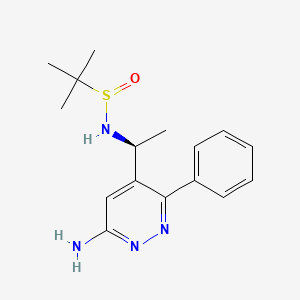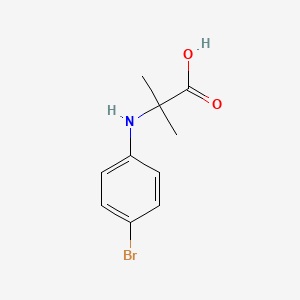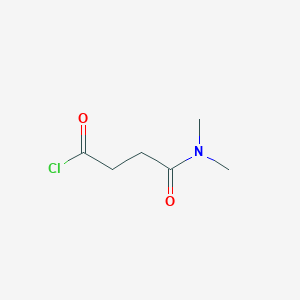
4-(Dimethylamino)-4-oxobutanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylamino)-4-oxobutanoyl chloride is an organic compound with the molecular formula C6H10ClNO2 It is a derivative of butanoyl chloride, where the fourth carbon atom is substituted with a dimethylamino group and a carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-4-oxobutanoyl chloride typically involves the reaction of 4-(Dimethylamino)-4-oxobutanoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to an acyl chloride. The general reaction scheme is as follows:
C6H11NO3+SOCl2→C6H10ClNO2+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of exposure to hazardous chemicals like thionyl chloride.
Análisis De Reacciones Químicas
Types of Reactions
4-(Dimethylamino)-4-oxobutanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-(Dimethylamino)-4-oxobutanoic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with amines and alcohols to form various amides and esters.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Reactions are typically carried out in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
Catalysts: In some cases, catalysts like pyridine or triethylamine are used to neutralize the hydrochloric acid formed during the reaction.
Major Products
Amides: Formed by the reaction with primary or secondary amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Aplicaciones Científicas De Investigación
4-(Dimethylamino)-4-oxobutanoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is employed in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-(Dimethylamino)-4-oxobutanoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparación Con Compuestos Similares
Similar Compounds
4-(Dimethylamino)benzoic acid: Similar in structure but contains a benzoic acid moiety instead of a butanoyl chloride.
4-(Dimethylamino)pyridine: Contains a pyridine ring and is used as a nucleophilic catalyst in various organic reactions.
4-(Dimethylamino)benzaldehyde: Contains an aldehyde group and is used in the synthesis of dyes and other organic compounds.
Uniqueness
4-(Dimethylamino)-4-oxobutanoyl chloride is unique due to its combination of a dimethylamino group and an acyl chloride group on a butanoyl backbone. This unique structure imparts specific reactivity and properties that are not found in other similar compounds. Its ability to act as an acylating agent makes it valuable in the synthesis of a wide range of organic compounds.
Propiedades
Fórmula molecular |
C6H10ClNO2 |
|---|---|
Peso molecular |
163.60 g/mol |
Nombre IUPAC |
4-(dimethylamino)-4-oxobutanoyl chloride |
InChI |
InChI=1S/C6H10ClNO2/c1-8(2)6(10)4-3-5(7)9/h3-4H2,1-2H3 |
Clave InChI |
YRSTZSGOTZOKEI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)CCC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S,10S,13R,14S,16S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B12820820.png)
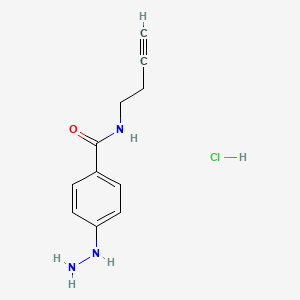
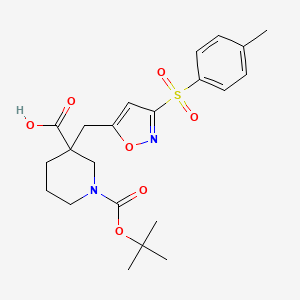
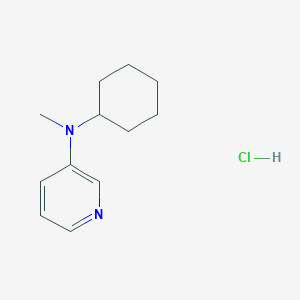
![4-Chloro-5,6,7-trimethyl-pyrrolo[3,4-d]pyridazine](/img/structure/B12820846.png)
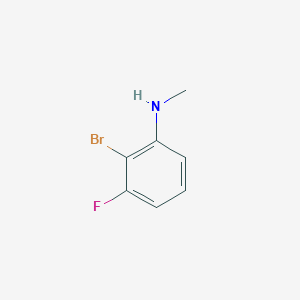
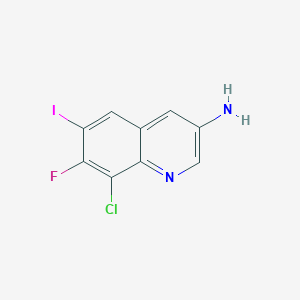
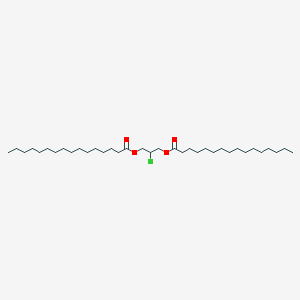
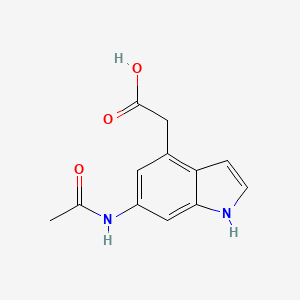

![2-([1,1'-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenyl-1,3,5-triazine](/img/structure/B12820882.png)
